molecular formula C21H20F3N3O3S B2582562 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine CAS No. 881940-88-1

2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B2582562
CAS No.: 881940-88-1
M. Wt: 451.46
InChI Key: YXXDJIXTAQOECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a synthetic 4-aminoquinoline derivative designed for anticancer applications. Its structure features a quinoline core substituted at the 4-position with an aromatic amine group linked to a morpholinosulfonyl moiety. The 7-position is modified with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability, while the 2-methyl group contributes to steric and electronic modulation of the quinoline scaffold. The morpholinosulfonyl substituent introduces a polar sulfonamide group connected to a morpholine ring, which may improve solubility and target binding .

This compound is part of a broader class of 4-aminoquinoline derivatives investigated for antiproliferative activity against cancer cell lines, particularly breast cancer (MCF-7). Its design aligns with structure-activity relationship (SAR) principles, where sulfonamide-linked aromatic/heteroaryl groups and electron-withdrawing substituents (e.g., -CF₃) are critical for potency .

Properties

IUPAC Name

2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-14-12-19(18-7-2-15(21(22,23)24)13-20(18)25-14)26-16-3-5-17(6-4-16)31(28,29)27-8-10-30-11-9-27/h2-7,12-13H,8-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXDJIXTAQOECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The morpholinosulfonyl phenyl group is then attached via a nucleophilic substitution reaction. Finally, the methyl group is introduced through a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, compounds structurally similar to 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine have shown IC50 values in the low micromolar range against breast and colorectal cancer cell lines, indicating strong potential for further development as a chemotherapeutic agent .

Case Study:
A synthesized derivative of the compound exhibited an IC50 value of 0.14 µM against HCT116 cells, suggesting a potent mechanism of action possibly through the inhibition of the PI3K/Akt signaling pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Quinoline derivatives are often associated with the suppression of pro-inflammatory cytokines such as TNFα and IL-6. Studies indicate that modifications to the sulfonamide group can enhance anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases .

Case Study:
In vitro assays demonstrated that certain analogs significantly reduced TNFα levels in macrophages, showing promise for applications in chronic inflammatory conditions .

Neurological Applications

Research into the neurological effects of quinoline derivatives suggests potential applications in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier could make them suitable candidates for further exploration in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study:
Preliminary studies have indicated that similar compounds can modulate neurotransmitter levels and exhibit neuroprotective effects in animal models, warranting further investigation into their mechanisms .

Data Tables

Application AreaActivity TypeReference
AnticancerIC50 = 0.14 µM (HCT116)
Anti-inflammatoryTNFα suppression
NeurologicalNeuroprotective effects

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Substituents (Position 4) R Group (Position 7) IC₅₀ (µM) Potency vs. Doxorubicin Key Features Reference
2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine 4-(Morpholinosulfonyl)phenyl -CF₃ N/A N/A Enhanced solubility via morpholine; SAR-optimized [Inferred]
N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine (13) 4-(4-Aminophenylsulfonyl)phenyl -Cl ~1.5* 2–3× High potency, dapsone-derived sulfonamide
N-(4-(4-aminophenylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine (26) 4-(4-Aminophenylsulfonyl)phenyl -CF₃ 18.80 ~1.5× Moderate activity; lower than chloro analog
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (1) 3,4,5-Trimethoxyphenyl -CF₃ ~1.0* High lipophilicity; methoxy-enhanced uptake
Compound 15 (Piperazine-sulfonyl derivative) 4-(4-Methylpiperazin-1-yl)sulfonylphenyl -CH₃ (pyridinyl) N/A N/A Improved solubility via piperazine; lower yield (56%)

*Values estimated from relative potency data in .

Key Findings from Comparative Studies

Sulfonamide Substituents: Morpholinosulfonyl vs. Piperazine derivatives (e.g., Compound 15 in ) showed moderate synthesis yields (34–56%) but unconfirmed potency . Aminophenylsulfonyl (e.g., Compound 13): Demonstrated high antiproliferative activity (2–3× doxorubicin) due to the electron-donating -NH₂ group, which may facilitate DNA intercalation or kinase inhibition .

Trifluoromethyl (-CF₃) vs. Chloro (-Cl) :

  • The -CF₃ group (e.g., Compound 26) conferred higher metabolic stability but slightly reduced potency compared to -Cl (Compound 13), likely due to steric hindrance .

Methoxy vs. Sulfonamide Modifications :

  • Methoxy-substituted derivatives (e.g., Compound 1) showed superior activity (3× doxorubicin), attributed to enhanced membrane permeability from the lipophilic trimethoxybenzene group .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): Morpholinosulfonyl derivative: Estimated LogP ~4.6 (similar to Compound 26, LogP = 4.63 ). Piperazine-sulfonyl derivatives: Lower LogP (~3.8–4.2) due to basic nitrogen atoms .
  • Synthetic Feasibility: Morpholinosulfonyl compounds require multi-step synthesis involving sulfonation and coupling, similar to dapsone-derived analogs (e.g., Compound 13, synthesized via DMF reflux with dapsone ).

Biological Activity

The compound 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine, often referred to as a morpholinoquinoline derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A quinoline core which is known for various biological activities.
  • A morpholinosulfonyl group , enhancing solubility and potential binding interactions.
  • A trifluoromethyl group , which can influence the lipophilicity and overall pharmacokinetic properties.

Biological Activity Overview

  • Antimicrobial Activity
    • Morpholine derivatives have shown significant antimicrobial properties. For instance, compounds containing the morpholino group have been studied for their efficacy against various pathogens. The incorporation of sulfonamide functionalities has been linked to enhanced antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, morpholine-based compounds have demonstrated inhibition of PI3 kinase p110alpha, an enzyme implicated in cancer progression. The most potent inhibitors in related studies displayed IC50 values as low as 2.0 nM .
  • Neuropharmacological Effects
    • Morpholine derivatives have been investigated for their effects on the central nervous system (CNS). They interact with receptors involved in mood regulation and neurodegeneration, showing promise in treating conditions like Alzheimer's and Parkinson's disease . The N-morpholino group is particularly noted for its role in modulating receptor activity.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into how structural modifications affect biological activity:

  • Morpholino Substituents : Variations in the morpholino group can lead to significant changes in binding affinity and selectivity toward target receptors.
  • Trifluoromethyl Influence : The presence of trifluoromethyl groups has been associated with increased potency due to enhanced interactions with hydrophobic pockets of target proteins .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50 Values (µM)References
AntibacterialEffective against S. aureus15 mm zone
Enzyme InhibitionPI3K p110alpha2.0 nM
NeuroprotectiveModulation of CNS receptorsN/A

Case Studies

  • Antimicrobial Evaluation
    • A study evaluated various morpholinoquinoline derivatives against common bacterial strains, revealing that specific substitutions significantly enhanced their antimicrobial efficacy compared to traditional sulfonamides .
  • CNS Drug Discovery
    • Research focused on the role of morpholine derivatives in treating neurodegenerative diseases highlighted their ability to cross the blood-brain barrier and interact with critical neuronal receptors, demonstrating potential for therapeutic applications in mood disorders and neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 4-chloro-7-(trifluoromethyl)quinoline with 4-(morpholinosulfonyl)aniline in polar aprotic solvents (e.g., DMF or NMP) at 100–120°C for 18–24 hours, with triethylamine as a base to neutralize HCl byproducts . Yield optimization involves adjusting molar ratios (1:1.2 for amine:chloroquinoline), temperature control (±5°C), and post-reaction purification via recrystallization (dioxane/water mixtures) .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the quinoline core (δ 8.2–8.5 ppm for H-2/H-3) and trifluoromethyl group (δ 120–125 ppm in 13C). HRMS validates molecular weight (e.g., [M+H]+ ~506.2 g/mol), while FTIR identifies sulfonyl (1350–1150 cm⁻¹) and morpholine C-N stretches (1250–1100 cm⁻¹) . Purity assessment requires HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds .

Q. What are the key considerations for handling and storage to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Use desiccants (silica gel) to prevent hydrolysis of the sulfonyl group. Avoid aqueous solvents unless specified; work under dry conditions (glovebox) for reactions .

Q. How should researchers design preliminary bioactivity screens for this compound?

  • Methodological Answer : Prioritize MTT assays against cancer cell lines (e.g., A549, PC3) at 1–10 µM concentrations, with 72-hour exposure . Include positive controls (e.g., doxorubicin) and measure IC50 values. For antibacterial activity, use microbroth dilution (MIC assays) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer potency?

  • Methodological Answer :

  • Substituent Variation : Replace the morpholinosulfonyl group with piperazine or thiomorpholine derivatives to assess steric/electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with bioactivity .
  • In Vivo Validation : Test top candidates in xenograft models (e.g., nude mice with MDA-MB-231 tumors) at 10–50 mg/kg doses .

Q. How can contradictions in bioactivity data across studies be systematically resolved?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell line origin (ATCC vs. non-certified), serum concentration (10% FBS vs. 5%), and incubation time (48 vs. 72 hours) .
  • Purity Verification : Reanalyze disputed batches via LC-MS to rule out impurities (e.g., residual DMF) .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition .

Q. What strategies enhance the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Solubility : Introduce PEGylated side chains or co-crystallize with cyclodextrins .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL protein) to identify metabolic hotspots (e.g., morpholine ring oxidation) .
  • LogP Optimization : Reduce logP from ~3.5 to ~2.5 via hydrophilic substitutions (e.g., hydroxyl groups) to improve oral bioavailability .

Q. What computational methods are effective for target identification and mechanism elucidation?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, VEGFR2) with flexible side-chain sampling .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) to assess hydrogen bonding with sulfonyl oxygen .
  • Network Pharmacology : Integrate STRING-DB and KEGG pathways to map downstream signaling effects (e.g., apoptosis, PI3K-AKT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.